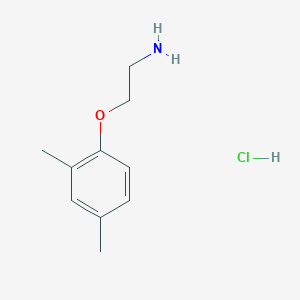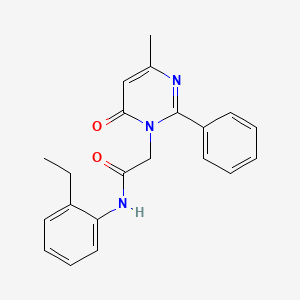
2-methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mecanismo De Acción
Target of Action
Similar compounds with thiazole and pyridine moieties have been found to bind with high affinity to multiple receptors , indicating a potential for diverse biological activities.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, resulting in various biological effects . For instance, some thiazole derivatives have been reported to interact with topoisomerase II, leading to DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Similar compounds have been reported to exhibit potent inhibitory activity against various microorganisms , suggesting that this compound may also have antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors such as 1,5-diamines.
Coupling Reactions: The thiazole and piperidine rings are then coupled with the pyridine ring through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Acetamide Formation: Finally, the methoxy group and acetamide moiety are introduced through esterification and amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole, pyridine, and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.
Biological Research: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methoxy-N-(1-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-4-yl)acetamide
- 2-methoxy-N-(1-(4-(pyridin-4-yl)thiazol-2-yl)piperidin-4-yl)acetamide
- 2-methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-3-yl)acetamide
Uniqueness
The uniqueness of 2-methoxy-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity
Propiedades
IUPAC Name |
2-methoxy-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-22-10-15(21)18-13-4-7-20(8-5-13)16-19-14(11-23-16)12-3-2-6-17-9-12/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYNUUIJLCNBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CCN(CC1)C2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-2-(4-tert-butylbenzenesulfonyl)-3-{[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]amino}prop-2-enenitrile](/img/structure/B2486340.png)
![2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B2486343.png)

![(3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2486346.png)
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2486347.png)



![rac-(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride](/img/structure/B2486354.png)

